

Application Notes and Protocols for Isodimethoate Extraction from Plant and Animal Tissues

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Compound of Interest		
Compound Name:	Isodimethoate	
Cat. No.:	B109192	Get Quote

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These application notes provide detailed protocols for the extraction of the organophosphate pesticide **isodimethoate** from various plant and animal tissues. The methodologies described are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is a streamlined and efficient sample preparation method suitable for multi-residue pesticide analysis. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Isodimethoate is an isomer of the insecticide dimethoate. Due to their structural similarity, the extraction and analysis protocols for both compounds are analogous. The data presented here is primarily based on studies involving dimethoate and can be confidently applied to **isodimethoate** analysis.

Data Presentation

The following tables summarize typical quantitative data for the extraction of dimethoate, which serves as a reliable reference for **isodimethoate** analysis, from various matrices using the QuEChERS method.

Table 1: Quantitative Data for Isodimethoate (as Dimethoate) Extraction from Plant Tissues



Matrix	Fortification Level (µg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantificati on (LOQ) (µg/kg)	Reference
Vegetables (General)	10 - 1000	85 - 110	< 15	5 - 10	[1][2]
Spinach	50	92	7	5	[2]
Curry Leaf	5, 25, 50	82.25 - 112.97	< 5	5	[3]
Soil	10, 50, 100	95 - 105	< 10	5	[4]

Table 2: Quantitative Data for Isodimethoate (as Dimethoate) Extraction from Animal Tissues

Matrix	Fortification Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantificati on (LOQ) (mg/kg)	Reference
Beef	0.01, 0.1, 0.5	71.9 - 110.5	0.2 - 12.5	0.0005 - 0.005	[5][6]
Pork	0.01, 0.1, 0.5	71.9 - 110.5	0.2 - 12.5	0.0005 - 0.005	[5][6]
Chicken	0.01, 0.1, 0.5	71.9 - 110.5	0.2 - 12.5	0.0005 - 0.005	[5][6]
Milk	0.01, 0.1, 0.5	71.9 - 110.5	0.2 - 12.5	0.0005 - 0.005	[5][6]
Eggs	0.01, 0.1, 0.5	71.9 - 110.5	0.2 - 12.5	0.0005 - 0.005	[5][6]

Experimental Protocols



The following are detailed protocols for the extraction of **isodimethoate** from plant and animal tissues.

Protocol 1: Isodimethoate Extraction from Plant Tissues using QuEChERS

This protocol is suitable for a wide range of plant matrices, including fruits, vegetables, and leaves.

- 1. Sample Homogenization:
- Weigh a representative 10-15 g portion of the plant sample.
- Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.
- 2. Extraction:
- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile.
- If using an internal standard (e.g., dimethoate-d6), add it at this stage.
- Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl)).
- Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.[7][8]
- Centrifuge the tube at ≥3000 x g for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.



- The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for plant matrices is 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[7] For highly pigmented samples like spinach, the addition of 7.5 mg of Graphitized Carbon Black (GCB) is recommended to remove pigments. [2] For samples with high fat content, 50 mg of C18 sorbent can be added.[7]
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
- 4. Final Extract Preparation:
- Carefully transfer the supernatant into an autosampler vial.
- The extract is now ready for analysis by LC-MS/MS or GC-MS.



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Figure 1. Experimental workflow for **isodimethoate** extraction from plant tissues.

Protocol 2: Isodimethoate Extraction from Animal Tissues using QuEChERS

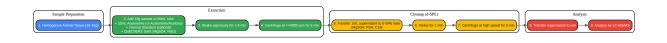
This protocol is applicable to various animal tissues, including meat (beef, pork, chicken), milk, and eggs. For high-fat matrices, modifications to the cleanup step are crucial.

- 1. Sample Homogenization:
- Weigh 10-15 g of the animal tissue sample. For meat, ensure it is finely minced. For eggs, homogenize the whole egg or the yolk/white separately. Milk samples can be used directly.



- For solid samples, use a high-speed blender or homogenizer to create a uniform paste.
- 2. Extraction:
- Transfer 10 g of the homogenized sample (or 10 mL of milk) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.[5][6] A mixture of acetonitrile and acetone (1:1, v/v) can also be used.[5][6]
- Add an internal standard if required.
- Add QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
- Cap the tube and shake vigorously for 1-3 minutes.
- Centrifuge at ≥4000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper organic layer to a 2 mL d-SPE tube.
- For animal tissues, which typically have a higher fat content, a d-SPE mixture of 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 is recommended to effectively remove lipids and other interferences.[5][6]
- Vortex the tube for 1 minute.
- · Centrifuge at high speed for 5 minutes.
- 4. Final Extract Preparation:
- Carefully transfer the cleaned supernatant to an autosampler vial for analysis.





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Figure 2. Experimental workflow for **isodimethoate** extraction from animal tissues.

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